molecular formula C16H18N4 B6198743 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 1410704-63-0

2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No.: B6198743
CAS No.: 1410704-63-0
M. Wt: 266.34 g/mol
InChI Key: SLHSVHVFDKDHBY-UHFFFAOYSA-N
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Description

2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound featuring a benzodiazole core linked to a pyridine moiety via an ethyl chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including anti-inflammatory, anticancer, or neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is unique due to its specific combination of the benzodiazole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1410704-63-0

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

2-[1-(2-pyridin-2-ylethyl)benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C16H18N4/c17-10-8-16-19-14-6-1-2-7-15(14)20(16)12-9-13-5-3-4-11-18-13/h1-7,11H,8-10,12,17H2

InChI Key

SLHSVHVFDKDHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC3=CC=CC=N3)CCN

Purity

95

Origin of Product

United States

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